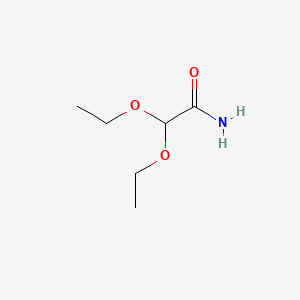

2,2-Diethoxyacetamide

Overview

Description

2,2-Diethoxyacetamide: is an organic compound with the molecular formula C6H13NO3 . It is a derivative of acetamide, where the hydrogen atoms on the carbon adjacent to the amide group are replaced by ethoxy groups. This compound is known for its role as a building block in the synthesis of various heterocyclic compounds and its applications in organic synthesis.

Mechanism of Action

Biochemical Pathways

It is known that 2,2-Diethoxyacetamide participates in the synthesis of pyridine-containing central domain of the amythiamicin group of thiopeptide antibiotics .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Biochemical Analysis

Biochemical Properties

2,2-Diethoxyacetamide plays a significant role in biochemical reactions, particularly in the synthesis of pyridine-containing central domains of thiopeptide antibiotics . It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. The compound’s interaction with enzymes such as glyoxylate reductase and acetyl-CoA synthetase is crucial for its biochemical activity. These interactions often involve the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of key signaling molecules, such as protein kinases and phosphatases, which play a critical role in regulating cellular responses to external stimuli. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound binds to enzymes and proteins, either inhibiting or activating their activity. For instance, this compound can inhibit the activity of glyoxylate reductase by binding to its active site, preventing the enzyme from catalyzing its substrate. Conversely, it can activate acetyl-CoA synthetase by enhancing its affinity for acetyl-CoA, leading to increased production of acetyl-CoA . These interactions result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating its potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular metabolism and promote cell growth. At high doses, it can induce toxic effects, such as oxidative stress and apoptosis . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glyoxylate cycle and acetyl-CoA synthesis . The compound interacts with enzymes such as glyoxylate reductase and acetyl-CoA synthetase, facilitating the conversion of glyoxylate to glycine and the synthesis of acetyl-CoA from acetate, respectively. These metabolic pathways are essential for maintaining cellular energy balance and supporting various biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to cytoplasmic proteins, influencing its localization and accumulation in specific cellular compartments. This distribution pattern is crucial for the compound’s biochemical activity and its interaction with target biomolecules.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are essential for its activity and function . The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes. Additionally, this compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. These localization patterns enable the compound to exert its biochemical effects in specific cellular contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diethoxyacetamide can be synthesized through the reaction of glyoxylic acid diethyl acetal with ammonia or an amine. The reaction typically involves the following steps:

Starting Materials: Glyoxylic acid diethyl acetal and ammonia or an amine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

Procedure: Glyoxylic acid diethyl acetal is added to the solvent, followed by the slow addition of ammonia or the amine. The mixture is then heated under reflux for several hours.

Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxyacetamide undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to form glyoxylic acid and ethanol.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines, thiols, or alcohols, under mild to moderate temperatures.

Condensation: Aldehydes or ketones, often in the presence of a catalyst such as p-toluenesulfonic acid.

Major Products

Hydrolysis: Glyoxylic acid and ethanol.

Substitution: Various substituted acetamides, depending on the nucleophile used.

Condensation: Imines or enamines, which can be further transformed into other heterocyclic compounds.

Scientific Research Applications

2,2-Diethoxyacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Medicine: It is involved in the development of new drugs, particularly those targeting central nervous system disorders and infectious diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethoxyacetamide: Similar structure but with methoxy groups instead of ethoxy groups.

2,2-Diethoxyethanamide: Similar structure but with an ethanamide backbone.

Glyoxylic acid diethyl acetal: A precursor in the synthesis of 2,2-Diethoxyacetamide.

Uniqueness

This compound is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and biologically active molecules.

Properties

IUPAC Name |

2,2-diethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3-9-6(5(7)8)10-4-2/h6H,3-4H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKGWFQMJHBHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210075 | |

| Record name | 2,2-Diethoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61189-99-9 | |

| Record name | 2,2-Diethoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61189-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diethoxyacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061189999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61189-99-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diethoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diethoxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Diethoxyacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN8XXW4Z7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

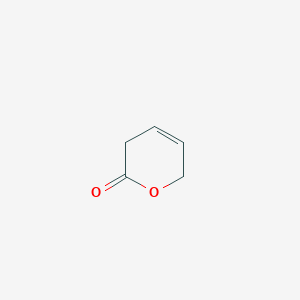

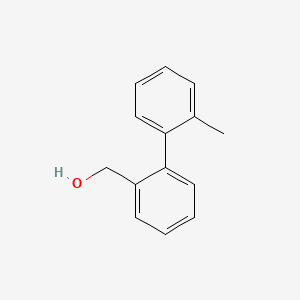

Feasible Synthetic Routes

Q1: What is the significance of 2,2-diethoxyacetamide in the synthesis of ecteinascidin analogues?

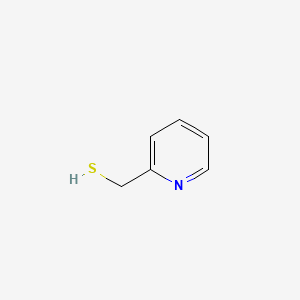

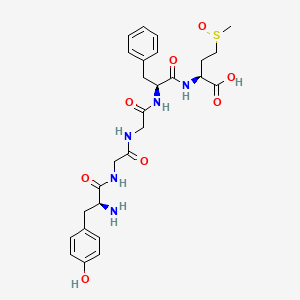

A1: this compound serves as a crucial building block in the pursuit of synthesizing analogues of ecteinascidin 597, a potent anti-tumor natural product. Researchers aimed to leverage a connective Pummerer reaction, which involves the formation of a thionium ion intermediate from a sulfide followed by nucleophilic attack. [] In this context, the this compound group acts as a protected form of a carboxylic acid. This strategy allows for the controlled construction of the complex molecular architecture found in ecteinascidin analogues.

Q2: What challenges were encountered when using this compound in this synthetic approach?

A2: The research highlights that utilizing this compound in the connective Pummerer cyclisation required "more forcing conditions." [] This suggests that the presence of the diethoxyacetal group may hinder the desired cyclization reaction, potentially due to steric hindrance or electronic effects. Furthermore, a one-pot macrolactone synthesis incorporating this compound along with a thiol and electron-rich benzene ring proved unsuccessful. [] This necessitated the exploration of alternative protecting group strategies to facilitate the synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1583619.png)